

# Comprehensive Characterization Guide: 1-N-Cbz-3-(methylaminomethyl)azetidine

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## Compound of Interest

Compound Name:	1-N-Cbz-3-(methylaminomethyl)azetidine
CAS No.:	1824267-06-2
Cat. No.:	B2488275

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## Executive Summary & Strategic Utility

**1-N-Cbz-3-(methylaminomethyl)azetidine** is a high-value heterocyclic building block. Its core value lies in the azetidine ring, which offers a rigid,

-rich geometry that improves metabolic stability and solubility compared to larger rings like pyrrolidine or piperidine.[1]

- Primary Application: Synthesis of CNS-active agents and fragment-based drug discovery (FBDD).
- Key Feature: The Cbz (carbobenzyloxy) group provides orthogonal protection stable to acidic conditions (e.g., TFA deprotection of Boc groups elsewhere in the molecule), making it superior for multi-step peptide or peptidomimetic synthesis.

## Synthesis Pathways & Process Impurities

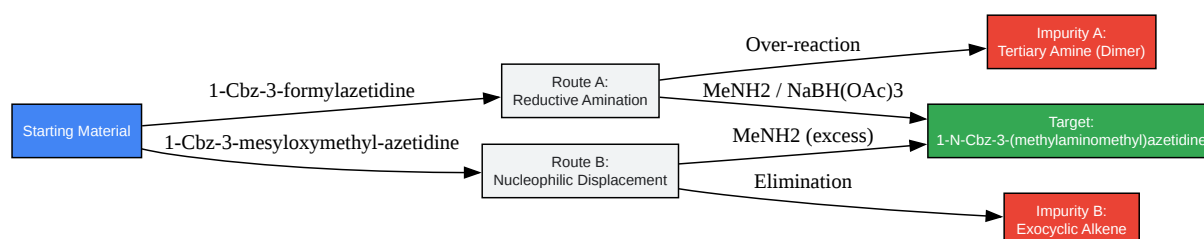
To accurately characterize the final product, one must understand its genesis. The impurity profile is directly dependent on the synthesis route selected.

## Comparative Synthesis Routes

Two primary routes are dominant. The choice affects the specific "final product" impurities you must screen for.

- Route A: Reductive Amination (Preferred for Scale)
  - Precursor: 1-Cbz-3-formylazetidine.
  - Reagents: Methylamine, STAB ( ) or .
  - Major Impurity: Over-alkylation (tertiary amine) or unreacted aldehyde.
- Route B: Nucleophilic Displacement
  - Precursor: 1-Cbz-3-(mesyloxymethyl)azetidine.
  - Reagents: Methylamine (excess).
  - Major Impurity: Elimination product (exocyclic alkene) or hydrolysis (alcohol).

## Visualization: Synthesis & Impurity Logic



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Figure 1: Comparison of synthetic routes and their specific impurity risks.

## Characterization Protocols

This section details the self-validating protocols required to confirm identity and purity.

### A. Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

The NMR spectrum provides the definitive structural fingerprint.

- Solvent:

(preferred) or

.

- Key Diagnostic Signals (

, 400 MHz):

Moiety	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
Aromatic (Cbz)	7.30 – 7.40	Multiplet	5H	Phenyl ring protons; confirms Cbz integrity.
Benzylic	~5.10	Singlet	2H	; diagnostic for Cbz vs Boc (Boc has no aromatic/benzyl signals).
Azetidine Ring	3.60 – 4.20	Multiplets	4H	Characteristic ring strain shifts; often split into two sets due to ring puckering/rotamers.
Exocyclic	2.80 – 2.95	Doublet/Multiplet	2H	The methylene linker connecting the ring to the amine.
N-Methyl	~2.40 – 2.45	Singlet	3H	Critical Quality Attribute. Confirms mono-methylation.

Protocol Tip: If rotamers (due to the carbamate) cause peak broadening, run the NMR at elevated temperature (50°C) in

to coalesce signals.

## B. HPLC Purity & Mass Spectrometry

- Method: Reverse-phase HPLC (C18 column).
- Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH prevents amine tailing).
- Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).
- Mass Spec (ESI+):
  - Expected  
  
Da.
  - Look for  
  
(Demethylated impurity) or  
  
(Dimethylated impurity).

## C. Infrared Spectroscopy (FT-IR)

- Carbonyl Stretch ( ):  
): Strong band at ~1690–1710  
(Urethane).
- Amine Stretch ( ):  
): Weak/Broad band at ~3300–3400  
(Secondary amine).

## Performance Comparison: Alternatives

Why choose this specific protected scaffold over others?

### Comparison 1: Cbz vs. Boc Protection

The choice of protecting group dictates the synthesis strategy.

Feature	1-N-Cbz-3-(methylaminomethyl)azetidione	1-N-Boc-3-(methylaminomethyl)azetidione
Acid Stability	High. Stable to TFA/HCl. Allows deprotection of other Boc groups.	Low. Cleaves in TFA/HCl.
Base Stability	Moderate. Unstable to strong nucleophiles at high temp.	High. Stable to basic hydrolysis.
Deprotection	Hydrogenolysis ( ) or HBr/AcOH.	Acidolysis (TFA or HCl/Dioxane).
Use Case	Orthogonal strategy when acid-labile groups are present.	Standard strategy for base-labile targets.

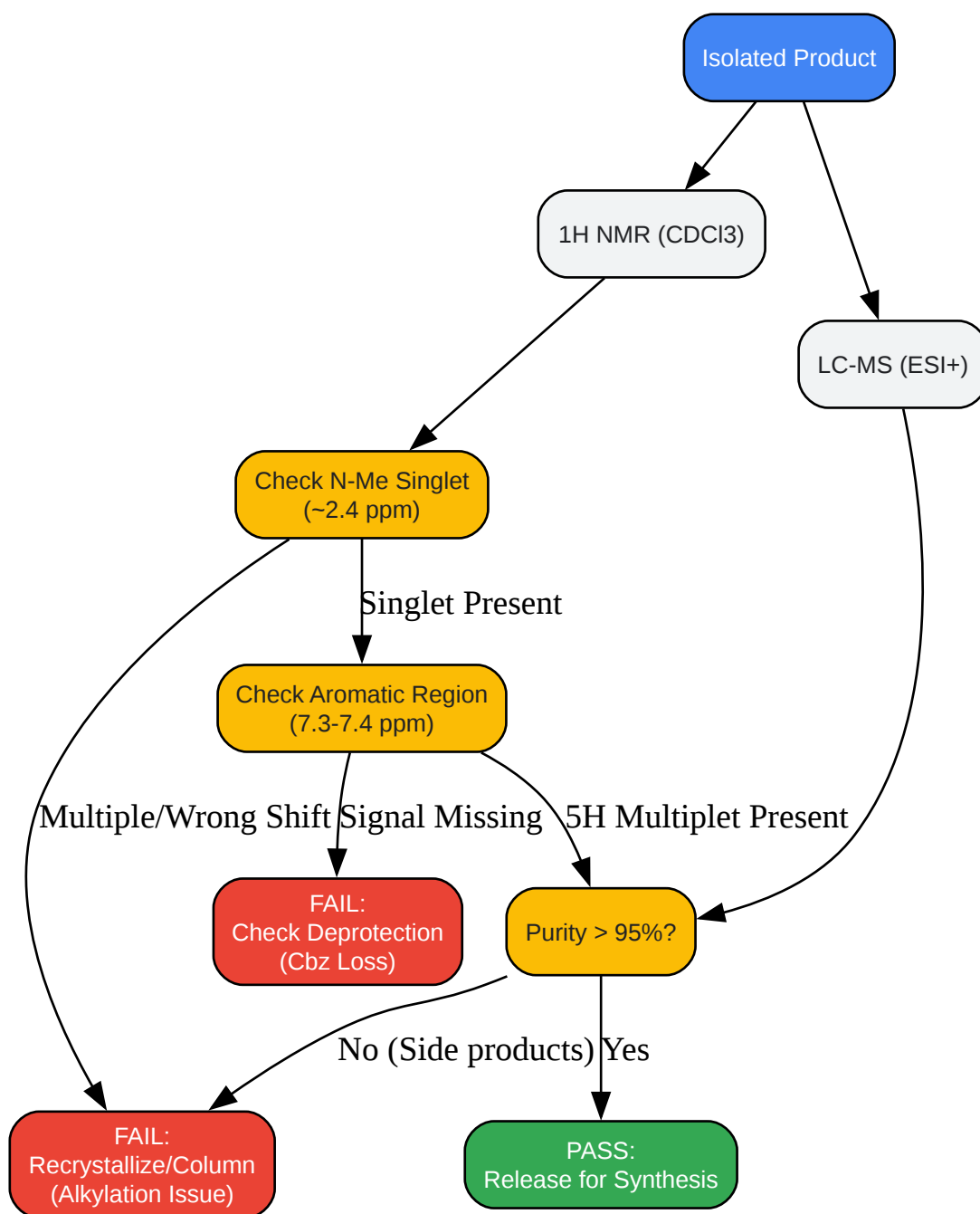
## Comparison 2: Azetidine vs. Pyrrolidine Scaffold

The azetidine ring is often used to lower lipophilicity ( ) compared to the 5-membered pyrrolidine.

Property	Azetidine Analog	Pyrrolidine Analog
Ring Size	4-membered	5-membered
Basicity ( )	Typically lower (8.5 - 9.5)	Typically higher (9.5 - 10.5)
Metabolic Stability	Enhanced. Less prone to oxidation.	Moderate.
Ligand Efficiency	Higher. Lower MW, rigid vector.	Standard.

## Experimental Workflow: Characterization Logic

The following decision tree guides the scientist through the validation process of the final product.



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Figure 2: Decision tree for quality control of the azetidine intermediate.

## References

- National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [[Link](#)].

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## Sources

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